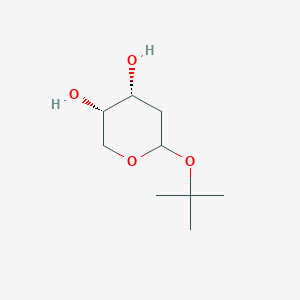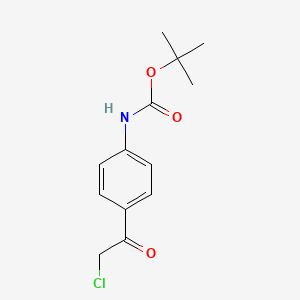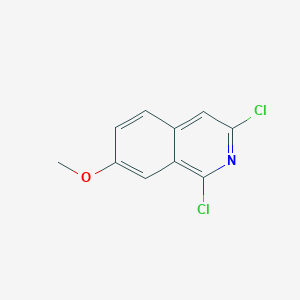
1,3-Dichloro-7-methoxyisoquinoline
Übersicht
Beschreibung
1,3-Dichloro-7-methoxyisoquinoline is a chemical compound with the CAS Number: 24623-40-3. It has a linear formula of C10H7Cl2NO . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-7-methoxyisoquinoline is represented by the Inchi Code: 1S/C10H7Cl2NO/c1-14-7-3-2-6-4-9(11)13-10(12)8(6)5-7/h2-5H,1H3 . It has a molecular weight of 228.08 .Physical And Chemical Properties Analysis
1,3-Dichloro-7-methoxyisoquinoline is a solid substance with a melting point range of 166 - 169°C . It has a molecular weight of 228.08 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Heck Reaction Synthesis : Utilized in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, demonstrating a method for creating complex isoquinoline derivatives (A. Ture et al., 2011).
- Aminomethylation/Hydrogenolysis : Offers a novel approach for methylating isoquinolines, important in natural product syntheses and drug development (Benedikt C Melzer et al., 2018).
Chemical Reactions and Transformations
- Benzyne Reaction : Employed in the total synthesis of complex alkaloids, demonstrating the versatility of isoquinoline derivatives (T. Kametani & K. Ogasawara, 1967).
- Imidazo[4,5-C]Isoquinolines Synthesis : Describes the preparation of imidazo isoquinoline systems, showcasing the adaptability of isoquinoline structures in organic chemistry (L. Deady & E. Kachab, 1986).
Applications in Biochemistry and Medicine
- Isoquinoline Alkaloids from Marine Sponges : Isoquinoline alkaloids extracted from marine sponges show potential cytotoxic effects, indicating applications in cancer research (M. Rashid et al., 2001).
- Melatonin Receptor Research : Isoquinoline derivatives have been investigated as melatonin analogues, contributing to understanding the binding site of the melatonin receptor (Rüdiger Faust et al., 2000).
Other Relevant Applications
- Chemosensor for Cadmium : Certain quinoline derivatives have been characterized as chemosensors for cadmium, useful in environmental monitoring (L. Prodi et al., 2001).
- Ring Transformations in Organic Synthesis : Isoquinolines facilitate the formation of complex organic structures, highlighting their role in advanced organic synthesis (L. Fodor et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-7-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-3-2-6-4-9(11)13-10(12)8(6)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQUBMFDFROOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N=C(C=C2C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-7-methoxyisoquinoline | |
CAS RN |
24623-40-3 | |
| Record name | 1,3-dichloro-7-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


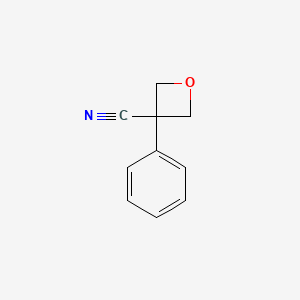

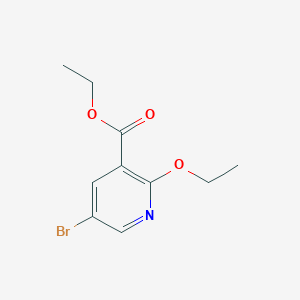
![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)

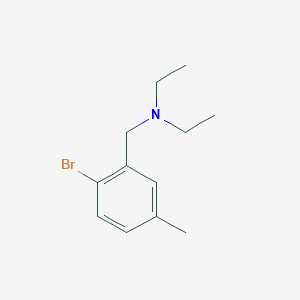
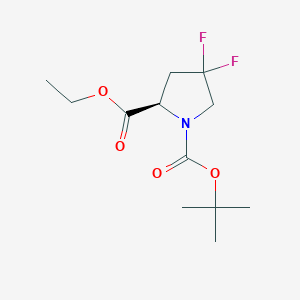
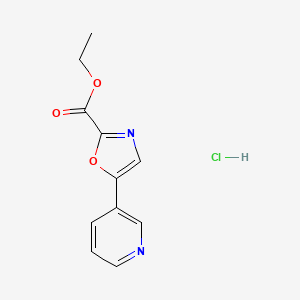

![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
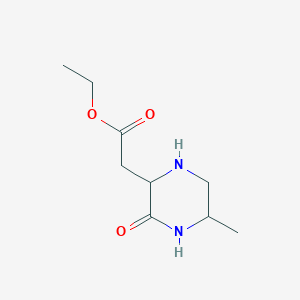
![(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B1403821.png)
